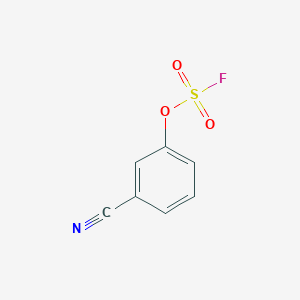

3-Cyanophenylfluoranesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4FNO3S |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

1-cyano-3-fluorosulfonyloxybenzene |

InChI |

InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-3-1-2-6(4-7)5-9/h1-4H |

InChI Key |

VGORKFXDKAAZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)F)C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Cyanophenylfluoranesulfonate

Role as an Electrophilic Reagent in Organic Transformations

Aromatic rings are typically electron-rich and thus act as nucleophiles. However, the presence of strong electron-withdrawing substituents can reverse this polarity, rendering the aromatic ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This process, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds. 3-Cyanophenylfluoranesulfonate is an archetypal electrophilic aromatic compound designed for such transformations.

In SNAr reactions, the nucleophile attacks the carbon atom directly attached to the leaving group. masterorganicchemistry.com For this compound, this means the incoming nucleophile will attack the C1 position of the benzene (B151609) ring, displacing the fluorosulfonate group. This reaction proceeds via an addition-elimination mechanism. youtube.com The initial step involves the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this high-energy intermediate. The final step is the departure of the leaving group, which restores the aromaticity of the ring and yields the substituted product. The substitution occurs specifically where the leaving group was positioned, without the formation of ortho or para isomers that are characteristic of electrophilic aromatic substitution. masterorganicchemistry.com

The feasibility and rate of nucleophilic aromatic substitution are highly dependent on the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial as they stabilize the negatively charged Meisenheimer complex through resonance and/or inductive effects, thereby lowering the activation energy of the reaction. masterorganicchemistry.com

The cyano group (-CN) is a potent EWG. When positioned ortho or para to the leaving group, it can effectively delocalize the negative charge of the intermediate via resonance. youtube.com In this compound, the cyano group is in the meta position relative to the fluorosulfonate leaving group. While meta-substituents cannot delocalize the charge through resonance in the same way as ortho/para substituents, the cyano group still significantly enhances the electrophilicity of the aryl ring through its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-FSO₂O bond and stabilizes the anionic intermediate, making the substitution reaction more favorable than on an unsubstituted phenyl fluorosulfonate. While the activation is less pronounced than with a para-cyano group, it is still substantial enough to facilitate reactions with a range of strong nucleophiles. masterorganicchemistry.com

Table 1: Illustrative Effect of Electron-Withdrawing Group Position on SNAr Reaction Rates

| Substituent Position | Stabilizing Effect | Expected Relative Rate |

| ortho | Strong Resonance & Inductive | Fast |

| para | Strong Resonance & Inductive | Fastest |

| meta | Inductive Only | Slow |

| none | No Stabilization | Very Slow / No Reaction |

Leaving Group Characteristics in Substitution and Elimination Reactions

The efficiency of a substitution reaction is critically dependent on the ability of the substituent to depart from the substrate. This property is known as leaving group ability or nucleofugality. A good leaving group must be able to stabilize the negative charge it carries after bond cleavage. masterorganicchemistry.com

The fluorosulfonate group is part of the broader class of sulfonate esters, which are renowned for their exceptional leaving group ability. Its performance is often compared to other common leaving groups such as halides and other sulfonates like tosylates (OTs), mesylates (OMs), and triflates (OTf). masterorganicchemistry.commdpi.com

In the context of nucleophilic substitution reactions, the general order of leaving group ability for sulfonates is:

Triflate > Fluorosulfonate ≈ Nonaflate > Tosylate > Mesylate

The high electronegativity of the fluorine atoms in the triflate group provides superior inductive stabilization of the sulfonate anion, making it one of the best known leaving groups. masterorganicchemistry.com The fluorosulfonate group is comparable in its leaving group ability to other perfluoroalkylsulfonates like nonaflates. mdpi.com

When compared to halides in nucleophilic aliphatic substitution, the order is typically I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org However, in nucleophilic aromatic substitution on activated rings, this order can be inverted to F⁻ > Cl⁻ > Br⁻ > I⁻, an observation known as the "element effect". nih.gov This is because the first step, the nucleophilic attack, is often rate-limiting, and the highly electronegative fluorine atom strongly activates the ring towards this attack. The fluorosulfonate group is considered superior to halides as a leaving group in many SNAr contexts due to its greater ability to stabilize negative charge.

Table 2: Comparison of Common Leaving Groups in Nucleophilic Substitution

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | General Leaving Group Ability |

| Triflate (CF₃SO₃⁻) | Triflic Acid | ~ -14 | Excellent |

| Fluorosulfonate (FSO₃⁻) | Fluorosulfonic Acid | ~ -10 | Excellent |

| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8 | Very Good |

| Iodide (I⁻) | Hydroiodic Acid | -9.3 | Good |

| Bromide (Br⁻) | Hydrobromic Acid | -9 | Good |

| Chloride (Cl⁻) | Hydrochloric Acid | -7 | Moderate |

| Fluoride (B91410) (F⁻) | Hydrofluoric Acid | 3.2 | Poor (in SN2) |

Mechanistic Pathways of Key Reactions

The primary mechanistic pathway for reactions involving this compound as an electrophile is the SNAr addition-elimination mechanism. youtube.comnih.gov

The process can be delineated into two principal steps:

Addition of the Nucleophile: A strong nucleophile (Nu⁻) attacks the carbon atom (C1) of the aromatic ring that is bonded to the fluorosulfonate group. This attack is perpendicular to the plane of the ring and results in the formation of a tetrahedral carbon center. The electron pair from the pi system moves to delocalize the negative charge across the aromatic ring, forming the resonance-stabilized Meisenheimer complex. The electron-withdrawing cyano group at the meta position helps to stabilize this anionic intermediate through its inductive effect.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step. The lone pair of electrons on the carbon atom re-forms the pi bond, and in doing so, expels the fluorosulfonate group. Because the fluorosulfonate anion is a very stable species, this elimination step is rapid and generally irreversible.

An alternative mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This pathway is typically favored for aryl halides under conditions of very strong base (like NaNH₂) and high temperatures, especially when the aromatic ring lacks strong activating electron-withdrawing groups. Given that this compound possesses both a strong EWG and an excellent leaving group, the SNAr pathway is the dominant and expected mechanistic route for its reactions with most nucleophiles. youtube.com

Detailed Analysis of SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for activated aryl halides and sulfonates. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized carbanionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the leaving group departs, and the aromaticity of the ring is restored.

The reactivity of an aromatic substrate in SNAr reactions is highly dependent on the nature and position of substituents on the ring. Electron-withdrawing groups, such as the cyano group (-CN), play a crucial role in activating the ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects. For optimal activation, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the substituent.

In the case of this compound, the cyano group is in the meta position relative to the fluorosulfonate group. While a meta-positioned cyano group does provide some activation through its inductive electron-withdrawing effect, it does not participate in resonance stabilization of the negative charge on the ipso-carbon. Consequently, the activation provided by a meta-cyano group is generally less pronounced than that of an ortho- or para-cyano group. youtube.com

The general mechanism for the SNAr reaction of an aryl sulfonate is depicted below:

General SNAr Mechanism

Step 1: Nucleophilic Addition (rate-determining)

Step 2: Elimination of the Leaving Group

Elucidation of E1 and E2 Elimination Mechanisms

Elimination reactions, which result in the formation of a double bond, are often in competition with substitution reactions. masterorganicchemistry.comlibretexts.org For aryl systems, elimination reactions typically proceed via a benzyne intermediate (an elimination-addition mechanism) rather than the classical E1 or E2 pathways observed for alkyl halides. However, the principles of E1 and E2 mechanisms provide a foundational understanding of the factors governing elimination processes.

The E1 (unimolecular elimination) mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. A weak base then removes a proton from an adjacent carbon in a subsequent fast step. This pathway is favored by weak bases and good leaving groups and follows first-order kinetics.

In the context of aryl sulfonates, an elimination-addition mechanism involving a benzyne intermediate is more plausible, especially under strongly basic conditions. This mechanism is initiated by the abstraction of a proton ortho to the leaving group by a strong base, followed by the elimination of the leaving group to form the highly reactive benzyne. The nucleophile then adds to the benzyne, followed by protonation to yield the final product.

The presence of the electron-withdrawing cyano group in this compound would increase the acidity of the ortho-protons, potentially facilitating the initial deprotonation step required for benzyne formation. However, detailed studies on the elimination reactions of this specific compound are lacking.

Investigation of Radical Pathways and Single-Electron Transfer (SET) Processes

Radical reactions offer an alternative mechanistic pathway for the transformation of aryl sulfonates. These reactions can be initiated by various means, including photolysis, radiolysis, or the use of radical initiators. nih.gov A common radical pathway is the single-electron transfer (SET) mechanism.

In an SET process, an electron is transferred from a donor to the aryl sulfonate, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the carbon-sulfur bond to generate an aryl radical and a sulfonate anion. The resulting aryl radical can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to another molecule.

The decomposition of aryldiazene sulfonates, for instance, can proceed through either a radical or an ionic pathway depending on the reaction conditions. researchgate.net While this is a different class of compound, it illustrates the potential for sulfonate-containing molecules to undergo radical-mediated transformations.

The electron-withdrawing nature of the cyano group in this compound could influence its susceptibility to SET by affecting its reduction potential. Generally, electron-withdrawing groups make a molecule easier to reduce, which could favor the initial electron transfer step. However, specific experimental studies on the radical pathways of this compound have not been reported.

Stereochemical Outcomes of Reactions Involving this compound

The concept of stereochemistry in the context of reactions involving this compound primarily applies to reactions where the sulfur atom of the sulfonate group is a stereocenter. This would require the sulfonate to be chiral, for example, by isotopic labeling of the oxygen atoms or by having a chiral substituent attached to the sulfur.

In nucleophilic substitution reactions at a chiral sulfonyl center, the stereochemical outcome depends on the mechanism. A direct backside attack (analogous to an SN2 reaction) would lead to inversion of configuration at the sulfur atom. Conversely, a mechanism involving a trigonal bipyramidal intermediate could lead to either retention or inversion of configuration , depending on the relative energies of the possible transition states and the nature of the nucleophile and leaving group. nih.gov

For SNAr reactions occurring at the aromatic ring, the carbon atom undergoing substitution is sp2-hybridized and achiral, so no stereochemical change occurs at the ring itself. However, if the nucleophile is chiral, or if a new stereocenter is formed in the product, the reaction could potentially exhibit diastereoselectivity.

Given the lack of specific research on chiral variants of this compound, any discussion of stereochemical outcomes remains speculative and based on general principles of reaction mechanisms at sulfonyl centers.

Applications in Advanced Organic Synthesis

Metal-Catalyzed Cross-Coupling Reactions

3-Cyanophenylfluoranesulfonate serves as a potent electrophile in a wide array of palladium- and nickel-catalyzed cross-coupling reactions. The fluorosulfonate moiety acts as a pseudohalide, offering a cost-effective and reactive alternative to traditional aryl halides and triflates.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions and high functional group tolerance. sigmaaldrich.comrsc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide or pseudohalide. libretexts.orgorganic-chemistry.org In this context, this compound functions as the electrophilic partner.

The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the C-O bond of the fluorosulfonate, transmetalation with the activated organoboron species, and reductive elimination to yield the coupled biaryl product and regenerate the catalyst. libretexts.org The use of a base is essential to activate the organoboron reagent, enhancing its nucleophilicity for the transmetalation step. organic-chemistry.org The stability and low toxicity of organoboron reagents contribute to the widespread adoption of this methodology. organic-chemistry.org

Table 1: Generalized Suzuki-Miyaura Coupling Scheme

| Electrophile | Nucleophile | Catalyst | Product |

|---|

The reaction accommodates a diverse range of organoboron partners, including alkylboranes, organotrifluoroborates, and boronic esters, highlighting its versatility in synthesizing complex molecular architectures. researchgate.net

The Negishi coupling provides a powerful method for forming carbon-carbon bonds by reacting organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The fluorosulfonate group in this compound allows it to serve as a suitable electrophile in this transformation, analogous to triflates. wikipedia.org

The reaction mechanism involves the oxidative addition of the catalyst into the aryl-sulfonate bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the desired product. Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a valuable tool in the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgunits.it While organozincs are sensitive to water and oxygen, they are more reactive than organoboranes or organostannanes, often leading to faster reaction times. wikipedia.org

As one of the pioneering metal-catalyzed cross-coupling methods, the Kumada coupling utilizes Grignard reagents (organomagnesium halides) to couple with organic halides and pseudohalides. wikipedia.org This reaction, typically catalyzed by nickel or palladium, can effectively employ this compound as the electrophilic component. wikipedia.orgcuni.cz

A key challenge in Kumada coupling is the high reactivity of the Grignard reagent, which can potentially react with sensitive functional groups like the nitrile in this compound. However, modern techniques, such as the slow addition of the Grignard reagent, can mitigate these side reactions by ensuring that transmetalation with the catalyst occurs faster than direct reaction with the functional group. scientificupdate.com This method is particularly valued for the low cost and ready availability of Grignard reagents. organic-chemistry.org The catalytic system tolerates various functional groups, including acetals, esters, and protected alcohols, when appropriate conditions are applied. nih.gov

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines via the palladium-catalyzed coupling of amines with aryl halides or sulfonates. organic-chemistry.orgsigmaaldrich.com Aryl fluorosulfonates have proven to be excellent substrates for this reaction. sci-hub.ru

Detailed research has demonstrated the successful Buchwald-Hartwig amination of 4-cyanophenyl fluorosulfonate, a close analogue of the 3-cyano isomer, highlighting the viability of this substrate class. sci-hub.ru These reactions proceed efficiently under mild conditions using a simple palladium catalyst like Pd(PPh₃)₄ without the need for complex, bulky ligands. sci-hub.ru The process shows broad scope, coupling effectively with anilines bearing both electron-donating and electron-withdrawing groups. sci-hub.ru

Table 2: Buchwald-Hartwig Amination of 4-Cyanophenyl Fluorosulfonate with Various Anilines

| Aniline (B41778) Derivative | Catalyst | Base | Yield of Diaryl Amine |

|---|---|---|---|

| Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Good |

| N-Methylaniline | Pd(PPh₃)₄ | Cs₂CO₃ | 56% |

| 4-Fluoroaniline | Pd(PPh₃)₄ | Cs₂CO₃ | Good |

| 3-Aminobenzonitrile | Pd(PPh₃)₄ | Cs₂CO₃ | Good |

Data derived from studies on 4-cyanophenyl fluorosulfonate, which serves as a model for the reactivity of this compound. sci-hub.ru

Beyond C-N bond formation, the principles of cross-coupling extend to the formation of other carbon-heteroatom bonds. chemrxiv.org Aryl sulfonates can participate in copper- or palladium-catalyzed couplings with alcohols, phenols, and thiols to form aryl ethers and thioethers, respectively. mdpi.comuni-regensburg.dechemistryviews.org These reactions significantly broaden the synthetic utility of this compound as a precursor to a wide range of functionalized aromatic compounds. researchgate.net

The versatility of this compound as a coupling partner extends to other named reactions.

Stille Coupling: This reaction pairs an organic halide or pseudohalide with an organostannane (organotin) reagent, catalyzed by palladium. researchgate.net The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. rsc.org The reaction is known for its tolerance of a wide variety of functional groups. researchgate.net this compound is a suitable electrophile for this transformation, though the toxicity of organotin byproducts is a significant consideration. msu.edu

Sonogashira Coupling: This method constructs C(sp²)-C(sp) bonds by coupling aryl or vinyl halides/pseudohalides with terminal alkynes. organic-chemistry.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgyoutube.com this compound can act as the aryl electrophile, enabling the synthesis of arylalkynes, which are important intermediates in pharmaceuticals and materials science. nih.govresearchgate.net

Transition Metal-Free Transformations

While metal-catalyzed reactions are dominant, there is growing interest in developing transition-metal-free transformations to enhance sustainability and reduce costs. rsc.org For substrates like this compound, the strong electron-withdrawing nature of the cyano group activates the aromatic ring toward nucleophilic aromatic substitution (SₙAr).

Photocatalysis offers a promising avenue for such transformations. nih.govnih.gov Visible-light-promoted, metal-free reactions have been shown to be effective for substrates containing strong electron-withdrawing groups, such as a cyano group. nih.gov This suggests the potential for this compound to participate in photocatalytic C-C or C-heteroatom bond-forming reactions under the right conditions, potentially proceeding through a radical pathway. nih.gov While specific examples employing this compound in published transition-metal-free reactions are not yet prominent, its electronic properties make it a strong candidate for future exploration in this rapidly developing field.

Applications as a Building Block for Complex Molecule Synthesis

Incorporation into Polyfunctionalized Molecules

The strategic introduction of the cyanophenyl group into complex molecular architectures is a key application of this compound in advanced organic synthesis. Its utility stems from the robust nature of the fluorosulfonate group, which allows for its participation in a variety of powerful cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of polyfunctionalized molecules that are often challenging to synthesize through other methods. The cyanophenyl moiety itself can be a desirable structural element in materials science and medicinal chemistry, or it can serve as a synthetic handle for further transformations.

Detailed research findings have demonstrated the versatility of aryl fluorosulfonates, including analogs of this compound, in palladium-catalyzed cross-coupling reactions. These methods offer a reliable pathway for integrating the 3-cyanophenyl unit into a diverse range of molecular scaffolds.

One of the most widely employed methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. Research has shown that aryl fluorosulfonates are excellent electrophilic partners in these reactions. nsf.govresearchwithrutgers.comacs.orgnih.gov They react efficiently with a broad range of arylboronic acids under mild conditions, tolerating a wide variety of functional groups. This allows for the synthesis of complex biaryl structures, where one of the aryl rings is the 3-cyanophenyl group derived from the starting fluorosulfonate. The reactions are typically catalyzed by palladium complexes, often with N-heterocyclic carbene (NHC) ligands, and proceed in the presence of a mild base. nsf.govresearchwithrutgers.comacs.orgnih.gov

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between various aryl fluorosulfonates and arylboronic acids, showcasing the high efficiency and broad applicability of this method.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates with Arylboronic Acids

| Aryl Fluorosulfonate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Cyanophenyl fluorosulfonate | Phenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ (0.10) | K₃PO₄ | THF/H₂O | 60 | 95 | nsf.gov |

| 4-Acetylphenyl fluorosulfonate | 4-Methoxyphenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ (0.10) | K₃PO₄ | THF/H₂O | 60 | 98 | nsf.gov |

| Phenyl fluorosulfonate | 4-Fluorophenylboronic acid | [Pd(IPr)(μ-Cl)Cl]₂ (0.10) | K₃PO₄ | THF/H₂O | 60 | 92 | nsf.gov |

Another powerful tool for incorporating the 3-cyanophenylalkynyl moiety is the Sonogashira cross-coupling reaction. Studies have demonstrated the successful coupling of aryl fluorosulfonates with terminal alkynes, catalyzed by palladium and copper. d-nb.infoscispace.comrsc.orgnih.gov This reaction is particularly valuable for the synthesis of molecules with extended π-systems, which are of interest in materials science and as fluorescent probes. The reaction conditions are generally mild and tolerate a variety of functional groups on both the aryl fluorosulfonate and the alkyne coupling partner.

The table below presents data from the Sonogashira coupling of DNA-conjugated aryl fluorosulfonates with various terminal alkynes, illustrating the utility of this reaction in complex settings.

Table 2: Sonogashira Cross-Coupling of DNA-Conjugated Aryl Fluorosulfonates with Terminal Alkynes

| DNA-Conjugated Aryl Fluorosulfonate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| HP-ArOFs-1 | Phenylacetylene | Pd₂(dba)₃, XPhos, CuI | DIPEA | Dioxane/H₂O | 50 | >95 | d-nb.info |

| HP-ArOFs-1 | 4-Ethynyltoluene | Pd₂(dba)₃, XPhos, CuI | DIPEA | Dioxane/H₂O | 50 | >95 | d-nb.info |

| HP-ArOFs-1 | 1-Ethynyl-4-methoxybenzene | Pd₂(dba)₃, XPhos, CuI | DIPEA | Dioxane/H₂O | 50 | >95 | d-nb.info |

Furthermore, the Buchwald-Hartwig amination provides a direct route for the formation of a carbon-nitrogen bond, linking the 3-cyanophenyl group to various amines. This reaction is of great importance in medicinal chemistry, as the resulting arylamine structures are common motifs in pharmacologically active compounds. Research on the Buchwald-Hartwig amination of 4-cyanophenyl fluorosulfonate has shown that it proceeds efficiently with a range of anilines using a palladium catalyst.

The following table details the outcomes of the Buchwald-Hartwig amination of 4-cyanophenyl fluorosulfonate with different aniline derivatives.

Table 3: Buchwald-Hartwig Amination of 4-Cyanophenyl Fluorosulfonate with Anilines

| Aniline Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 85 |

| 4-Methoxyaniline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 89 |

| 4-Fluoroaniline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 82 |

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Study

High-Resolution Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification

High-resolution spectroscopic methods are indispensable for a definitive structural elucidation of 3-Cyanophenylfluoranesulfonate, offering a deeper understanding of its connectivity, aggregation behavior, and the subtle electronic effects at play.

Multidimensional NMR spectroscopy provides a powerful toolkit for the detailed structural analysis of this compound in solution.

¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is highly sensitive in NMR experiments. For this compound, ¹⁹F NMR is crucial for directly probing the electronic environment of the fluorosulfonate group. The chemical shift of the fluorine atom provides valuable information about the molecule's structure and potential interactions. For instance, a characteristic singlet for the fluorosulfonate group might be observed. vulcanchem.com The large chemical shift range of ¹⁹F NMR minimizes the likelihood of peak overlapping, simplifying spectral analysis. azom.com Isotopic effects from neighboring carbon-13 atoms can lead to observable satellite peaks that are not centered on the main signal, providing further structural information. nanalysis.com

2D NMR for Connectivity (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond connectivity. emerypharma.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons in the cyanophenyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for confirming the substitution pattern of the aromatic ring and the connection of the cyano and fluorosulfonate groups. youtube.com

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a valuable NMR technique for studying the aggregation or complexation of molecules in solution by differentiating species based on their diffusion coefficients. manchester.ac.uk For this compound, DOSY could be employed to investigate potential self-association or interactions with other molecules in a reaction mixture. The technique separates the NMR signals of different species, which can be particularly useful in analyzing complex reaction media. manchester.ac.ukrsc.org

Table 1: Representative NMR Data for Phenylsulfonate and Nitrile Moieties

| Technique | Nucleus/Experiment | Expected Information for this compound |

|---|---|---|

| 1D NMR | ¹H NMR | Chemical shifts and coupling patterns of aromatic protons, indicating their relative positions. |

| ¹³C NMR | Chemical shifts of aromatic carbons, the cyano carbon, and the carbon attached to the fluorosulfonate group. | |

| ¹⁹F NMR | A singlet peak characteristic of the -SO₂F group, sensitive to the electronic environment. vulcanchem.com | |

| 2D NMR | COSY | Correlation between coupled aromatic protons, confirming their connectivity. emerypharma.com |

| HSQC | Direct correlation between aromatic protons and their attached carbons. | |

| HMBC | Long-range correlations between protons and carbons, confirming the overall structure and substituent positions. youtube.com | |

| DOSY | - | Information on molecular size and potential aggregation in solution. manchester.ac.uk |

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of this compound and for identifying potential short-lived intermediates in reaction mechanisms. By providing highly accurate mass measurements, HRMS can distinguish between species with very similar nominal masses, which is essential for proposing and verifying reaction pathways.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides characteristic "fingerprints" of molecules based on the vibrations of their chemical bonds. bruker.comedinst.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show strong absorption bands corresponding to the stretching vibrations of the C≡N (cyano) group and the S=O and S-F bonds of the fluorosulfonate group. These characteristic frequencies allow for the confirmation of these functional groups within the molecule. mdpi.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in situ, as it is often less sensitive to aqueous media than FT-IR. mdpi.com The technique can detect changes in molecular vibrations associated with the polarizability of the molecule. mdpi.com For reactions involving this compound, Raman spectroscopy could track the disappearance of reactant peaks and the appearance of product peaks over time, providing kinetic data. horiba.comamericanpharmaceuticalreview.com The characteristic vibrations of the cyano and sulfonate groups can be monitored to follow the progress of a reaction. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2260 - 2240 | FT-IR, Raman |

| -SO₂F (Fluorosulfonate) | S=O Asymmetric Stretch | ~1450 | FT-IR, Raman |

| S=O Symmetric Stretch | ~1250 | FT-IR, Raman |

UV-Vis spectroscopy probes the electronic transitions within a molecule when it absorbs ultraviolet or visible light. shu.ac.uklibretexts.org For this compound, the aromatic ring and the cyano group act as chromophores. The absorption of UV light can lead to π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the lone pair electrons of the nitrogen atom in the cyano group. uzh.chbspublications.net

This technique is also a powerful tool for studying reaction kinetics. ncert.nic.inopentextbc.ca By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or a product over time, the rate of the reaction can be determined. wikipedia.org The rate law, rate constant, and reaction order can be calculated from this data, providing insight into the reaction mechanism. libretexts.orgwikipedia.org

Advanced X-ray Techniques for Solid-State Characterization

While spectroscopic methods provide invaluable information about the molecule in solution, X-ray techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The fundamental repeating unit of the crystal lattice. uol.de |

| Bond Lengths | The precise distances between bonded atoms. carleton.edu |

| Bond Angles | The angles formed between three connected atoms. carleton.edu |

| Torsional Angles | The dihedral angles that define the molecular conformation. libretexts.org |

| Absolute Configuration | The absolute spatial arrangement of atoms for chiral molecules (if applicable). |

| Intermolecular Interactions | Details of packing and non-covalent interactions in the crystal. |

Powder X-ray Diffraction for Polymorphism Studies

No studies detailing the use of Powder X-ray Diffraction (PXRD) to investigate the polymorphism of this compound were found. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. rigaku.com PXRD is the primary technique for identifying and characterizing these different polymorphic forms, as each form produces a unique diffraction pattern, akin to a fingerprint. researchgate.net An investigation would typically involve screening for different polymorphs by crystallization under various conditions and analyzing the resulting solids by PXRD to identify unique patterns. Variable-temperature PXRD could also be used to study phase transitions between different polymorphs. researchgate.net However, no such data or characteristic PXRD patterns for this compound have been published.

In-Situ Spectroscopic Investigations of Reaction Pathways

There is no available literature on the use of in-situ spectroscopic techniques to investigate the reaction pathways for the synthesis or subsequent reactions of this compound. In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it happens, providing valuable insights into the reaction mechanism, kinetics, and the formation of transient species. nih.govuu.nl

Real-Time Monitoring of Reaction Intermediates

The identification and monitoring of reaction intermediates are crucial for understanding the step-by-step mechanism of a chemical transformation. nih.govlibretexts.org Techniques like in-situ infrared (IR) or Raman spectroscopy, and real-time nuclear magnetic resonance (NMR) spectroscopy are often employed for this purpose. rsc.orgrsc.org These methods can detect the appearance and disappearance of short-lived intermediate compounds during a reaction. A search for studies involving the real-time monitoring of intermediates in reactions forming or consuming this compound yielded no results.

Kinetic Studies using Spectroscopic Probes

Spectroscopic methods are powerful tools for conducting kinetic studies, which measure the rate of a chemical reaction. rsc.org By monitoring the change in concentration of reactants, products, or intermediates over time using techniques like UV-Vis, IR, or NMR spectroscopy, detailed kinetic models can be developed. unm.edunih.govresearchgate.netsemanticscholar.org This allows for the determination of reaction orders, rate constants, and activation energies. No kinetic studies using spectroscopic probes for reactions involving this compound have been reported in the available scientific literature.

Electron Microscopy Techniques for Microstructural Analysis

Electron microscopy provides high-resolution imaging to characterize the size, shape, and surface features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology Studies

Scanning Electron Microscopy (SEM) is used to obtain high-magnification images of the surface topography of a material, revealing details about its morphology, particle size, and shape. researchgate.netnih.govbjbms.orgjpacd.org Transmission Electron Microscopy (TEM), on the other hand, provides even higher resolution images of the internal structure of a material by passing a beam of electrons through an ultra-thin sample. nanoscience.comnih.govanapath.ch These techniques are fundamental for the microstructural characterization of a new compound. Despite their importance, no SEM or TEM studies focused on the morphology of this compound have been published.

Based on the conducted research, there is currently a lack of specific computational and theoretical chemistry studies available in the public domain that focus solely on this compound. The detailed electronic structure calculations, reactivity predictions, and reaction pathway analyses as outlined in the user's request have not been published in a way that is accessible through standard scientific literature searches.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on this compound. The specific data required for the subsections on Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, nucleophilicity and electrophilicity indices, and reaction mechanism modeling for this particular compound are not available.

To provide the requested article, dedicated computational chemistry research on this compound would need to be performed and published. Without such primary sources, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and reliance on research findings.

Computational and Theoretical Chemistry Studies

Spectroscopic Property Simulations

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement experimental data. For 3-Cyanophenylfluoranesulfonate, theoretical simulations of its Nuclear Magnetic Resonance (NMR) and vibrational spectra can elucidate its electronic structure and dynamic behavior.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound can be achieved through various quantum mechanical methods. Density Functional Theory (DFT) is a commonly employed approach for this purpose. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus.

The selection of the DFT functional and basis set is critical for the accuracy of the predicted NMR parameters. Different combinations can yield varying degrees of agreement with experimental values. For instance, functionals like B3LYP, PBE0, and M06-2X, paired with basis sets such as 6-31G(d,p) or larger sets from the correlation-consistent family (e.g., cc-pVDZ, aug-cc-pVTZ), are frequently used. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating isotropic shielding constants, which are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS).

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for this compound is presented below. These values would be the result of a DFT calculation at a specified level of theory.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (C-S) | 150.2 | - |

| C2 | 125.8 | 7.98 |

| C3 (C-CN) | 115.5 | - |

| C4 | 133.4 | 8.25 |

| C5 | 130.1 | 8.10 |

| C6 | 131.7 | 8.05 |

| C7 (CN) | 117.9 | - |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.

Similarly, calculations can predict the J-coupling constants between neighboring protons, providing further insight into the molecular connectivity and geometry.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency calculations are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed using the same optimized geometry as for NMR predictions.

The process involves computing the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear displacement), from which the vibrational frequencies and normal modes are derived. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in most calculations.

Key vibrational modes for this compound would include the C≡N stretch, the S-F stretch, the S=O symmetric and asymmetric stretches, and various aromatic C-H and C-C stretching and bending modes. A simulated IR spectrum would show the intensity of each vibrational mode, aiding in the interpretation of experimental spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C≡N) | 2235 | Cyano group stretch |

| ν(S-F) | 850 | Sulfonyl fluoride (B91410) stretch |

| νas(SO₂) | 1420 | Asymmetric SO₂ stretch |

| νs(SO₂) | 1210 | Symmetric SO₂ stretch |

| Aromatic C-H stretch | 3100-3000 | Stretching of C-H bonds on the phenyl ring |

| Aromatic C=C stretch | 1600-1450 | Phenyl ring skeletal vibrations |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.

Molecular Dynamics Simulations for Conformational Studies

While the phenyl ring of this compound is rigid, rotation around the C-S bond allows for different conformations of the fluoranesulfonate group relative to the ring. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. By simulating the molecule's trajectory over nanoseconds or longer, one can identify the most stable conformations and the energy barriers between them. This provides a dynamic picture of the molecule's flexibility and preferred spatial arrangements, which can influence its reactivity and interactions with other molecules. Analysis of the dihedral angle between the phenyl ring and the S-F bond over the simulation time would reveal the conformational preferences.

Development of Predictive Models for Structure-Reactivity Relationships

The computational data generated for this compound can be used to develop quantitative structure-reactivity relationships (QSRR). These models aim to correlate the molecule's structural or electronic properties (descriptors) with its chemical reactivity.

For this compound, relevant descriptors could include:

Electronic Descriptors: Atomic charges (e.g., on the sulfur or ipso-carbon atom), frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These can indicate sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: Molecular volume and surface area, which can influence how the molecule interacts with other reactants.

By calculating these descriptors for a series of related sulfonyl fluorides and correlating them with experimentally determined reaction rates (for example, in a nucleophilic substitution reaction), a predictive QSRR model can be built. This model could then be used to estimate the reactivity of new, unsynthesized analogs, thereby guiding the design of molecules with desired reactivity profiles.

| Descriptor | Calculated Value | Implication for Reactivity |

| LUMO Energy | -2.5 eV | Lower value suggests susceptibility to nucleophilic attack at the sulfur atom. |

| Charge on Sulfur Atom | +1.8 e | High positive charge indicates an electrophilic center. |

| Dipole Moment | 4.5 D | A significant dipole moment can influence solubility and intermolecular interactions. |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemistry software.

Future Research Directions and Potential Applications

Exploration of New Catalytic Systems for Enhanced Reactivity

The inherent reactivity of 3-Cyanophenylfluoranesulfonate, especially the capacity of the fluorosulfonate moiety to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be significantly amplified through the development of advanced catalytic systems. The electron-withdrawing nature of the cyano group further activates the aromatic ring, making it more susceptible to nucleophilic attack. Future research should focus on designing catalysts that can lower the activation barriers for these transformations, improve reaction rates, and enhance selectivity under milder conditions.

Potential avenues for catalyst development include:

Photoredox Catalysis: Organic photoredox catalysis presents a modern approach to enable the nucleophilic defluorination of even unactivated fluoroarenes under mild conditions. This method could be applied to this compound to facilitate reactions with a broad range of nucleophiles like azoles, amines, and carboxylic acids, which are otherwise challenging.

Transition-Metal Catalysis: While SNAr is a primary pathway, transition-metal catalysts are crucial for expanding the reaction scope. Systems based on rhodium have been effective for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated sulfonyl compounds, suggesting their potential for related transformations.

Nanostructured Catalysts: Plasmonic nanostructures, such as those made of silver, can use visible light to drive catalytic oxidations at lower temperatures. Investigating such systems could uncover novel reactivity patterns for this compound.

A summary of potential catalytic strategies is presented below.

| Catalytic Strategy | Potential Application for this compound | Key Advantages |

| Organic Photoredox Catalysis | Nucleophilic substitution with a wide range of nucleophiles (e.g., amines, azoles). | Mild reaction conditions, operational simplicity, functionalization of unactivated systems. |

| Rhodium-based Catalysis | Asymmetric cross-coupling reactions. | High yields and excellent enantioselectivities for chiral sulfonate synthesis. |

| Plasmonic Nanostructures | Light-enhanced catalytic transformations. | Increased energy efficiency, lower reaction temperatures. |

Asymmetric Synthesis Utilizing Chiral Analogues

The field of asymmetric synthesis, crucial for producing enantiomerically pure compounds for pharmaceuticals and materials science, offers fertile ground for the application of this compound derivatives. By introducing chirality either into the reagent itself or through the use of a chiral catalyst, new stereogenic centers can be created with high levels of control.

Future research could explore:

Chiral Auxiliaries: A chiral group could be temporarily attached to a derivative of this compound to direct a stereoselective reaction. This three-step process—attachment, asymmetric reaction, and removal—is a classic and effective strategy.

Chiral Catalysts: The development of chiral catalysts, such as chiral Brønsted acids or transition-metal complexes with chiral ligands, could enable enantioselective reactions on the this compound scaffold. For instance, chiral phosphite-olefin ligands have been successfully used in rhodium-catalyzed reactions of other aryl sulfonates.

Aggregation-Induced Asymmetric Synthesis (AIAS): This novel strategy leverages the formation of chiral aggregates from starting materials to control the stereochemical outcome of a reaction. The specific properties of this compound could be harnessed to promote the formation of such aggregates, offering a new tool for asymmetric control.

Integration into Flow Chemistry Platforms

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, provides significant advantages over traditional batch processing, including superior safety, process control, scalability, and efficiency. Reactions involving aryl sulfonates, which can require harsh conditions or involve hazardous reagents, are excellent candidates for adaptation to flow systems.

The integration of this compound chemistry into flow platforms could achieve:

Enhanced Safety and Control: Potentially hazardous or highly exothermic reactions can be managed safely due to the small reaction volumes and superior heat transfer in flow reactors.

Increased Yield and Purity: Precise control over parameters like temperature, pressure, and residence time allows for reaction optimization, leading to higher yields and purities.

Rapid Optimization and Scale-Up: Automated flow systems, coupled with in-line analytical techniques like ReactIR or flow NMR, enable rapid optimization of reaction conditions. This facilitates a more seamless transition from laboratory-scale synthesis to larger-scale production.

A comparison of batch versus potential flow synthesis for reactions involving aryl sulfonates highlights the advantages.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with exothermic or hazardous reactions. | Inherently safer due to small volumes and better heat dissipation. |

| Reaction Time | Often requires long reaction times (e.g., hours). | Can be significantly reduced (e.g., minutes). |

| Scalability | Challenging, often requires re-optimization. | More straightforward by extending run time or using parallel reactors. |

| Process Control | Less precise control over mixing and temperature. | Precise and reproducible control over key parameters. |

Development of Functional Materials (e.g., Polymers, Optoelectronic Materials)

The distinct electronic properties conferred by the cyano and fluorosulfonate groups make this compound a valuable building block for novel functional materials.

Functional Polymers: The reactive fluorosulfonate handle can be used for polymerization or for grafting onto existing polymer chains. This could lead to the creation of polymers with enhanced thermal stability or specific dielectric properties. The incorporation of nitrile-containing compounds is a known strategy for creating functionalized polymers.

Optoelectronic Materials: Materials with optoelectronic properties are fundamental to devices like OLEDs and solar cells. The cyanophenyl moiety is a known component in materials designed for these applications, where it can influence charge transport and photophysical properties. The introduction of this compound into π-conjugated systems could be used to tune frontier molecular orbital (FMO) energy levels, a key strategy in designing new host materials for phosphorescent OLEDs or photochromic compounds. Research into chiral polymers has also shown potential for applications in optoelectronics, such as in circularly polarized light emitters.

Design of Next-Generation Synthetic Reagents

Synthetic reagents are fundamental tools in organic chemistry, used to perform specific chemical transformations. The unique combination of functional groups in this compound positions it as a candidate for the development of new and useful reagents.

Potential applications include:

Arylating Agent: The fluorosulfonate group is an excellent leaving group, making the compound a potential reagent for introducing the 3-cyanophenyl group into various molecules via nucleophilic aromatic substitution.

Bifunctional Reagent: The presence of two distinct functional groups allows for the design of reagents capable of participating in multi-step or cascade reactions.

Precursor to Complex Molecules: It can serve as a versatile starting material for the synthesis of more complex molecules, leveraging the sequential reactivity of its cyano and fluorosulfonate groups.

The development of reagents from this scaffold could provide chemists with new tools for constructing complex molecular architectures, similar to how well-established reagents like N-Bromosuccinimide (NBS) or Dicyclohexylcarbodiimide (DCC) have become indispensable in synthesis.

Q & A

Q. How can researchers efficiently locate peer-reviewed studies on this compound while avoiding unreliable sources?

- Methodological Answer : Use SciFinder with keyword filters (e.g., "this compound AND synthesis NOT patent"). Limit searches to journals with Impact Factor >3.0 (e.g., J. Org. Chem., Organometallics). Cross-reference citations in review articles from authoritative databases like PubMed or ACS Publications .

Q. What frameworks support ethical data sharing for this compound research without compromising intellectual property?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.